N-(4-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide
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Overview
Description
N-(4-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide is a complex organic compound that features a quinoline moiety, a sulfonamide group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide typically involves multiple steps
Preparation of Quinoline Derivative: The quinoline moiety can be synthesized through the Pfitzinger reaction, which involves the condensation of isatin with an aromatic aldehyde in the presence of a base.
Introduction of Sulfonamide Group: The sulfonamide group is introduced by reacting the quinoline derivative with a sulfonyl chloride in the presence of a base such as pyridine.
Formation of Acetamide Group: The final step involves the acetylation of the amine group using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
N-(4-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)acetamide
- N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamide
Uniqueness
N-(4-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[4-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-11(21)18-13-3-6-15(7-4-13)25(23,24)20-14-5-8-16-12(10-14)2-9-17(22)19-16/h3-8,10,20H,2,9H2,1H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVXHPUZJPTNKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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